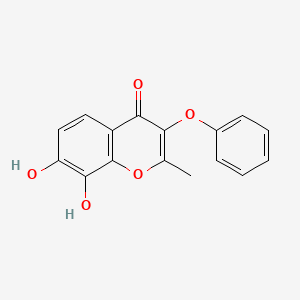

7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one

Description

7,8-Dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one is a flavonoid-derived compound characterized by a chromen-4-one (flavone) backbone substituted with hydroxyl groups at positions 7 and 8, a methyl group at position 2, and a phenoxy group at position 3. Its synthesis typically involves multi-step reactions, such as condensation, alkylation, or hydroxylation, as seen in analogous chromen-4-one derivatives .

Properties

IUPAC Name |

7,8-dihydroxy-2-methyl-3-phenoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-9-15(21-10-5-3-2-4-6-10)13(18)11-7-8-12(17)14(19)16(11)20-9/h2-8,17,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQXPLPDTBCBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and ketonic precursors under controlled conditions. One common method involves the use of a base-catalyzed cyclization reaction. For example, the reaction of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide can yield the desired chromen-4-one derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrochromen-4-one derivatives.

Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Antioxidant Activity

One of the notable applications of 7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one is its antioxidant properties. Studies have shown that flavonoids can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The compound exhibits significant radical scavenging activity, making it a candidate for further investigation in oxidative stress-related conditions.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. In vitro studies demonstrated that it inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This suggests potential applications in treating inflammatory diseases, including arthritis and other autoimmune disorders.

Potential Therapeutic Uses

Skin Care Applications

this compound has been explored for its dermatological benefits. Its anti-inflammatory properties can help soothe irritated skin and may be beneficial in formulations aimed at treating conditions like eczema and psoriasis. The compound's ability to enhance skin barrier function has also been noted in various studies.

Cancer Research

The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells. Studies have reported that it can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. This suggests a potential role as an adjunct therapy in cancer treatment.

Case Study: Antioxidant Properties

A study conducted on human hepatoma cells demonstrated that treatment with this compound resulted in a significant decrease in oxidative stress markers compared to untreated controls. This supports its potential use as a protective agent against liver damage caused by toxins.

Case Study: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound led to marked reductions in inflammatory markers and improved patient-reported outcomes regarding pain and functionality.

Mechanism of Action

The biological effects of 7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Chromen-4-one derivatives exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Methyl and Phenoxy Groups: The 2-methyl and 3-phenoxy groups increase lipophilicity relative to sulfonyl or fluorophenyl derivatives (e.g., ), which may influence membrane permeability and bioavailability.

- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂Me in ) reduce electron density on the chromen-4-one ring, altering reactivity in enzyme-binding interactions compared to electron-donating groups like -OPh.

Physicochemical Properties

- Solubility: The target compound’s hydroxyl groups improve aqueous solubility compared to non-polar derivatives (e.g., 2-methyl-3-phenyl-4H-chromen-4-one), but less than sulfonated analogs .

- Stability: Phenoxy substituents may confer photostability, whereas nitro or amino groups (e.g., ) increase susceptibility to degradation.

Biological Activity

7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic flavonoid compound with significant biological activity. Its structure features a chromen-4-one core with hydroxy, methyl, and phenoxy substituents, which contribute to its diverse pharmacological properties. This compound has garnered interest in various fields including medicinal chemistry, biology, and industrial applications.

Antioxidant Properties

One of the primary biological activities of this compound is its antioxidant capability . The hydroxy groups in its structure enable it to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties . Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This effect can be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

This compound has been studied for its potential anticancer effects . In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines. For instance, compounds derived from this chromenone structure have shown significant cytotoxicity against breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : The compound can reduce oxidative stress by scavenging free radicals.

- Anti-inflammatory Mechanism : It modulates signaling pathways that lead to the production of inflammatory mediators.

- Cytotoxic Mechanism : The compound may affect the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| MDA-MB-231 | 25.04 | |

| SK-N-MC | 7.56 | |

| A549 (Lung Cancer) | 22.09 | |

| MCF-7 (Breast Cancer) | 6.40 |

These findings suggest that the compound possesses significant potential as a lead compound for developing new anticancer therapeutics.

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding interactions of this compound with various pharmacological targets. The results indicated favorable binding energies compared to standard drugs, supporting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.